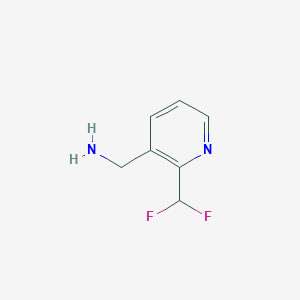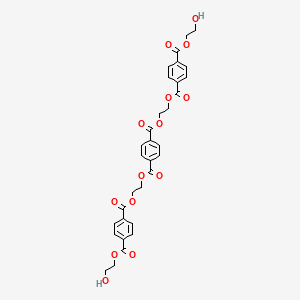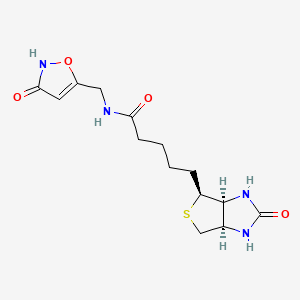
cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium is a complex compound that plays a significant role in various chemical reactions, particularly in the field of catalysis. This compound is known for its unique properties and its ability to facilitate a range of chemical transformations, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
The synthesis of cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium involves several steps and specific reaction conditions. One common method involves the use of palladium catalysts in a Suzuki–Miyaura coupling reaction . This reaction typically requires a palladium precursor, such as palladium acetate (Pd(OAc)2), and a ligand, such as triphenylphosphine (PPh3), to form the active catalyst . The reaction conditions often include a base, such as potassium carbonate (K2CO3), and a solvent, such as dichloromethane .
Analyse Des Réactions Chimiques
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by the palladium catalyst.
Common reagents used in these reactions include organoboron compounds, such as potassium organotrifluoroborate salts, and bases like potassium carbonate . The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .
Applications De Recherche Scientifique
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium has a wide range of scientific research applications, including:
Biology: This compound can be used to modify biological molecules, enabling the study of complex biological processes.
Mécanisme D'action
The mechanism by which cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium exerts its effects involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition, where it forms a new bond with an electrophilic organic group, increasing its oxidation state.
Transmetalation: The nucleophilic organic group is transferred from the boron reagent to the palladium catalyst.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final product and regenerating the active catalyst.
Comparaison Avec Des Composés Similaires
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium can be compared with other similar compounds, such as:
Triphenylphosphine;iron;dichloromethane;palladium: This compound also involves a palladium catalyst and is used in similar cross-coupling reactions.
Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron: Another related compound with similar catalytic properties.
The uniqueness of this compound lies in its specific combination of ligands and metals, which provide distinct reactivity and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C48H54FeNO3P2PdS- |
|---|---|
Poids moléculaire |
949.2 g/mol |
Nom IUPAC |
cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/2C17H19P.C13H12N.CH4O3S.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;;/h2*1-6,9-12,17H,7-8,13-14H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);;/q;;-1;;; |
Clé InChI |
ZFKAPUVLPIURMW-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)

![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)



![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)

![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)


